2,3-Dimethyl-1,8-naphthyridine
Overview
Description
2,3-Dimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the Friedländer reaction, where 2-aminonicotinaldehyde reacts with a suitable carbonyl compound under basic conditions. This reaction can be performed in water, making it an environmentally friendly method .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the Friedländer reaction for large-scale synthesis. This includes using catalysts such as lithium hydroxide to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Naphthyridine N-oxides.
Reduction: Dihydro derivatives.
Substitution: Functionalized naphthyridine derivatives with varied substituents.
Scientific Research Applications
2,3-Dimethyl-1,8-naphthyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,8-naphthyridine varies based on its application:
Antimicrobial Activity: It intercalates with bacterial DNA, disrupting replication and transcription processes.
Anticancer Activity: It inhibits topoisomerase II, an enzyme crucial for DNA replication in cancer cells, leading to cell death.
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound with a similar structure but without methyl groups.
2,7-Dimethyl-1,8-naphthyridine: Another dimethyl derivative with methyl groups at different positions.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
Uniqueness: 2,3-Dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 3 can enhance its lipophilicity and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
2,3-dimethyl-1,8-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-9-4-3-5-11-10(9)12-8(7)2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOARIKOXRLBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CC=C2)N=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00490967 | |
Record name | 2,3-Dimethyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00490967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58309-25-4 | |
Record name | 2,3-Dimethyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00490967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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